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Compound of Interest

Compound Name: Ripk1-IN-28

Cat. No.: B15584407

An important note on the availability of data: This guide was intended to provide a direct
comparison of the in vivo efficacy of Ripk1-IN-28 and GSK'772. However, a comprehensive
search of publicly available scientific literature and clinical trial databases did not yield any
specific information for a compound designated "Ripk1-IN-28." Therefore, a direct comparative
analysis is not feasible at this time.

This guide will proceed by presenting a detailed overview of the available in vivo efficacy data
for GSK'772 (GSK2982772), a well-documented, first-in-class, orally active and selective
RIPK1 inhibitor that has undergone clinical investigation for various inflammatory diseases.
This information is intended to serve as a valuable resource for researchers, scientists, and
drug development professionals interested in the therapeutic potential of RIPK1 inhibition.

GSK'772: An Overview

GSK'772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a
key signaling node in inflammation and regulated cell death pathways, including necroptosis
and apoptosis.[1][2] By binding to an allosteric pocket of the RIPK1 kinase domain, GSK'772
inhibits its kinase activity, thereby blocking downstream inflammatory signaling and cell death.

[3]14]

Quantitative Data Summary

The following tables summarize the available quantitative data for GSK'772 from preclinical and
clinical studies.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15584407?utm_src=pdf-interest
https://www.benchchem.com/product/b15584407?utm_src=pdf-body
https://www.benchchem.com/product/b15584407?utm_src=pdf-body
https://www.researchgate.net/figure/RIPK1-related-necroptosis-and-apoptosis-signaling-pathways-TNFR1-mediated-signaling-TNF_fig1_360395994
https://pmc.ncbi.nlm.nih.gov/articles/PMC7962407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8365785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540322/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Table 1: Preclinical In Vitro and In Vivo Efficacy of GSK'772

Parameter Species Assay/Model Result
IC_50_ Human RIPK1 Kinase Assay 6.3 NnM[5]
o TNF-induced o

Cellular Activity Human HT-29 cells ) Potent inhibition[5]
Necroptosis
TNF-induced
Systemic o )

' _ No activity (species-
In Vivo Efficacy Mouse Inflammatory

specific inhibitor)[6]
Response Syndrome

(SIRS)

Table 2: Clinical Efficacy of GSK'772 in Ulcerative Colitis (Phase lla)

Endpoint (Day 43) GSK'772 (60 mg TID, n=24) Placebo (n=12)
Mayo Endoscopic Score of 0
13% (3/24)[7] 0% (0/12)[7]
orl
Change in C-reactive protein
-0.64[3] 1.06[3]

(CRP) levels (LS mean)

TID: three times a day. LS mean: least squares mean.

Table 3: Clinical Efficacy of GSK'772 in Plaque Psoriasis (Phase lla)
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Endpoint (Day 84)

GSK'772 (60 mg

GSK'772 (60 mg
Placebo (n=~21)

BID, n=~22) TID, n=~22)

Improvement in Interpretation
. Improvement ) i
Plague Lesion complicated by high
] observed[4]
Severity Sum placebo response[4]
Reduction in
) ) Observed[4] Observed[4]

Epidermal Thickness
Reduction in CD3+ T

Observed[4] Observed[4]

cell infiltration

BID: twice a day; TID: three times a day.

Table 4: Clinical Efficacy of GSK'772 in Moderate to Severe Plaque Psoriasis (Phase II)

Endpoint (Week 12)

GSK'772 (960 mg MR QD,

n=19)

Placebo (n=10)

PASI75 Response

5% (1/19)[8]

0% (0/10)[8]

PASI50 Response

42% (8/19)[8]

20% (2/10)[8]

MR QD: modified-release once daily. PASI75/50: 75%/50% reduction in Psoriasis Area and

Severity Index.

Experimental Protocols

Phase Ila Study in Ulcerative Colitis

o Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an

open-label extension phase.[3]

o Participants: Patients with active ulcerative colitis.

e Treatment:
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o Part A (42 days): Patients were randomized (2:1) to receive GSK2982772 (60 mg) or
placebo, administered orally three times daily.[7][9]

o Part B (42 days): All patients received open-label GSK2982772 (60 mg) three times daily.
[71[9]

o Assessments: Safety, pharmacokinetics, pharmacodynamic biomarkers (e.g., CRP),
histological disease activity, and clinical efficacy (e.g., Mayo endoscopic score) were
assessed at day 43 and day 85.[7]

Phase lla Study in Plaque Psoriasis

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, repeat-dose
study.[4]

 Participants: Patients with mild-to-moderate active plaque-type psoriasis.[4]

o Treatment: Patients were randomized to receive GSK2982772 (60 mg twice daily or three
times daily) or placebo for 84 days.[4]

o Assessments: Safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary
efficacy were evaluated. Efficacy endpoints included Plaque Lesion Severity Sum, epidermal
thickness, and infiltration of CD3+ T cells in skin biopsies.[4]

Signaling Pathways and Experimental Workflows
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Caption: RIPK1 Signaling Pathway.
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Caption: Clinical Trial Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Analysis of RIPK1 Inhibitors: A Focus on
GSK'772]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584407#in-vivo-efficacy-of-ripk1-in-28-compared-
to-gsk-772]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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